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Compound of Interest

Compound Name: 4-Hydroxyphenylacetic acid-d6

Cat. No.: B12413197 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and mass spectrometry (MS) data for 4-Hydroxyphenylacetic acid-d6. Due to the

limited public availability of specific spectral data for the deuterated form, this document

presents the detailed spectral information for the non-deuterated analogue, 4-

Hydroxyphenylacetic acid, as a reference. It further explains the anticipated spectral

differences for the deuterated compound and outlines the experimental protocols for its

analysis.

Data Presentation
While specific NMR and mass spectra for 4-Hydroxyphenylacetic acid-d6 are not readily

available in the public domain, a certificate of analysis for a commercial sample confirms its

identity. The molecular formula is given as C₈H₂D₆O₃ and the molecular weight as 158.18. The

certificate states that the ¹H NMR spectrum is "Consistent with structure" and indicates an

isotopic enrichment of 99.42%.[1]

To provide a practical reference, the following tables summarize the NMR and MS data for the

non-deuterated 4-Hydroxyphenylacetic acid.

Table 1: ¹H NMR Spectral Data for 4-Hydroxyphenylacetic acid
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Chemical Shift (δ)
ppm

Multiplicity Solvent
Spectrometer
Frequency (MHz)

7.04 d DMSO-d₆ 400

6.70 d DMSO-d₆ 400

3.42 s DMSO-d₆ 400

9.3 (OH) br s DMSO-d₆ 400

12.0 (COOH) br s DMSO-d₆ 400

7.15 d D₂O 600

6.85 d D₂O 600

3.44 s D₂O 600

Data sourced from various publicly available databases.

Expected ¹H NMR Spectrum for 4-Hydroxyphenylacetic acid-d6: In the ¹H NMR spectrum of

4-Hydroxyphenylacetic acid-d6 (deuterated on the phenyl ring and the α-carbon), the signals

corresponding to the aromatic protons (around 7.04 and 6.70 ppm) and the methylene protons

(around 3.42 ppm) would be absent. The spectrum would be expected to show only the signals

for the hydroxyl and carboxylic acid protons, which are exchangeable with deuterium if a protic

solvent is used.

Table 2: ¹³C NMR Spectral Data for 4-Hydroxyphenylacetic acid
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Chemical Shift (δ) ppm Solvent
Spectrometer Frequency
(MHz)

173.2 DMSO-d₆ 100

156.1 DMSO-d₆ 100

130.1 DMSO-d₆ 100

125.8 DMSO-d₆ 100

115.1 DMSO-d₆ 100

40.2 DMSO-d₆ 100

Data sourced from publicly available databases.

Expected ¹³C NMR Spectrum for 4-Hydroxyphenylacetic acid-d6: In the ¹³C NMR spectrum of

4-Hydroxyphenylacetic acid-d6, the carbons directly bonded to deuterium will exhibit

significantly reduced signal intensity and may appear as multiplets due to C-D coupling.

Therefore, the signals for the aromatic carbons and the α-carbon would be expected to be

broad and have very low intensity compared to the non-deuterated compound.

Table 3: Mass Spectrometry Data for 4-Hydroxyphenylacetic acid

m/z Ion Type Method

152 [M]⁺ EI-MS

107 [M-COOH]⁺ EI-MS

151 [M-H]⁻ ESI-MS

Data sourced from various publicly available databases.

Expected Mass Spectrum for 4-Hydroxyphenylacetic acid-d6: The molecular weight of 4-
Hydroxyphenylacetic acid-d6 is 158.18 g/mol . Therefore, the molecular ion peak in the mass

spectrum would be observed at an m/z of 158 for [M]⁺ or 157 for [M-H]⁻, a shift of +6 mass

units compared to the non-deuterated compound. The fragmentation pattern would also be

altered, with fragments containing deuterium atoms showing a corresponding mass shift.
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Experimental Protocols
Detailed experimental protocols for the acquisition of NMR and mass spectra of 4-
Hydroxyphenylacetic acid-d6 are not available. However, the following general procedures

are recommended.

NMR Spectroscopy

A sample of 4-Hydroxyphenylacetic acid-d6 (typically 1-5 mg) would be dissolved in a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube. ¹H and ¹³C

NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR,

standard acquisition parameters would be used. For ¹³C NMR, a proton-decoupled experiment

would be performed to obtain singlets for each carbon, although C-D coupling may still be

observable for the deuterated positions.

Mass Spectrometry (LC-MS)

Given that 4-Hydroxyphenylacetic acid-d6 is commonly used as an internal standard, a liquid

chromatography-mass spectrometry (LC-MS) method is appropriate. An example protocol is as

follows:

Chromatography: A C18 reversed-phase column would be used with a gradient elution.

Mobile Phase A: Water with 0.1% formic acid

Mobile Phase B: Acetonitrile with 0.1% formic acid

A suitable gradient would be run to separate the analyte from the matrix.

Mass Spectrometry: An electrospray ionization (ESI) source in negative ion mode would be

used. The mass spectrometer would be operated in selected ion monitoring (SIM) or multiple

reaction monitoring (MRM) mode to detect the analyte and the deuterated internal standard.

For 4-Hydroxyphenylacetic acid, the transition m/z 151 -> 107 could be monitored.

For 4-Hydroxyphenylacetic acid-d6, the corresponding transition would be m/z 157 ->

113.
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Mandatory Visualization
The most common application of 4-Hydroxyphenylacetic acid-d6 is as an internal standard in

quantitative analytical methods. The following diagram illustrates a typical workflow for its use

in a quantitative LC-MS analysis.

Sample Preparation LC-MS Analysis Data Processing

Biological Sample (e.g., Plasma) Spike with 4-HPAA-d6 (Internal Standard)
Add known amount

Protein Precipitation & Extraction Evaporation & Reconstitution LC SeparationInject MS/MS Detection Peak Integration (Analyte & IS) Calculate Peak Area Ratio Quantification using Calibration Curve Final Concentration

Click to download full resolution via product page

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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